Ethyl 2-[(cyclohexylcarbonyl)amino]benzoate
Description
IUPAC Nomenclature and Molecular Formula
The systematic nomenclature and molecular composition of ethyl 2-[(cyclohexylcarbonyl)amino]benzoate reflects its complex structural features. According to IUPAC conventions, the compound is formally designated as ethyl 2-(cyclohexanecarbonylamino)benzoate, with the CAS registry number 315712-30-2. The molecular formula C₁₆H₂₁NO₃ indicates a molecular weight of 275.34 g/mol, establishing its classification as a medium-sized organic molecule with distinct functional group characteristics.
The compound exists under multiple synonymous designations in chemical databases and commercial applications. Alternative nomenclature includes ethyl 2-cyclohexaneamidobenzoate, reflecting the amide linkage between the cyclohexane carbonyl group and the anthranilic acid derivative. Additional registry identifiers such as MFCD01341360 facilitate database searches and commercial procurement. The systematic naming convention emphasizes the ethyl ester functionality at the carboxylic acid position and the cyclohexylcarbonyl substitution at the amino group of the anthranilic acid backbone.
Structural analysis reveals the presence of three distinct functional domains within the molecular framework. The benzoic acid ethyl ester provides the core aromatic system with ester functionality, while the ortho-positioned amino group serves as the attachment point for the cyclohexylcarbonyl substituent. This arrangement creates a bifunctional molecule capable of diverse chemical interactions through both ester hydrolysis and amide bond formation or cleavage. The InChI key NWXOLEBTDKHISG-UHFFFAOYSA-N provides a unique computational identifier for database searches and molecular modeling applications.
The SMILES notation CCOC(=O)C1=CC=CC=C1NC(=O)C2CCCCC2 encodes the complete molecular connectivity, facilitating computational chemistry calculations and structure-activity relationship studies. This representation clearly delineates the ethyl ester chain (CCOC(=O)), the substituted benzene ring system, and the cyclohexyl carbonyl appendage. The systematic encoding enables precise molecular recognition in chemical databases and supports automated structure-based drug design protocols.
Crystallographic Analysis of Molecular Geometry
Conformational Isomerism in Cyclohexylcarbonyl Substituent
The cyclohexylcarbonyl substituent in this compound exhibits significant conformational flexibility, contributing to the compound's diverse chemical behavior and potential biological activities. Cyclohexane rings preferentially adopt chair conformations to minimize ring strain and steric interactions, with the carbonyl group attachment influencing the equilibrium between axial and equatorial orientations. The conformational preferences directly impact the overall molecular geometry and accessibility of reactive sites for chemical transformations.
Systematic conformational analysis reveals that the cyclohexyl ring can adopt multiple chair conformations with varying degrees of thermodynamic stability. When the carbonyl group occupies an equatorial position, steric interactions with adjacent hydrogen atoms are minimized, favoring this conformational arrangement. Conversely, axial positioning of the carbonyl group introduces unfavorable 1,3-diaxial interactions, destabilizing this configuration. The energy difference between these conformational states typically ranges from 1.5 to 3.0 kcal/mol, depending on the specific substitution pattern and environmental factors.
Computational studies of related N-cyclohexyl benzamide derivatives demonstrate the influence of conformational flexibility on molecular properties. The crystal structure of N-cyclohexyl-3-hydroxy-4-methoxybenzamide reveals a dihedral angle of 51.76° between the benzene ring and the cyclohexane mean plane. This geometric arrangement reflects the balance between minimizing steric conflicts and optimizing electronic interactions between the aromatic system and the cyclohexyl substituent. The C-N bond length of 1.465(3) Å and the C-N-C angle of 122.59(16)° indicate sp² hybridization at the nitrogen center with partial double-bond character.
Temperature-dependent conformational equilibria significantly influence the solution-phase behavior of this compound. At elevated temperatures, increased thermal energy promotes rapid interconversion between chair conformations, resulting in averaged NMR signals and dynamic behavior. Lower temperatures favor conformational freezing, potentially enabling the observation of distinct conformational populations through variable-temperature spectroscopic techniques. This conformational mobility has important implications for biological activity, as different conformational states may exhibit varying binding affinities to target proteins or enzymes.
The amide bond connecting the cyclohexylcarbonyl group to the anthranilic acid framework introduces additional conformational complexity. Rotation around the C-N amide bond is restricted due to partial double-bond character, creating E/Z geometric isomerism possibilities. The preferred conformation typically places the cyclohexyl group trans to the benzene ring to minimize steric repulsion. This geometric preference influences the overall molecular shape and may affect the compound's pharmacological properties and synthetic utility.
Electronic Structure and Resonance Hybridization Patterns
The electronic structure of this compound encompasses multiple conjugated and non-conjugated systems that influence its chemical reactivity and spectroscopic properties. The aromatic benzene ring serves as the central π-electron system, with the ethyl ester and cyclohexylcarbonylamino substituents providing electron-withdrawing and electron-donating effects, respectively. These electronic interactions create a complex molecular orbital framework that governs the compound's chemical behavior and potential applications.
The benzoic acid ethyl ester functionality exhibits characteristic electronic features of aromatic esters. The carbonyl carbon displays significant electrophilic character due to the electron-withdrawing nature of the oxygen atom and the delocalization of π-electrons into the aromatic system. The C=O stretching frequency typically appears around 1720 cm⁻¹ in infrared spectroscopy, reflecting the electronic environment and hydrogen bonding interactions. The ethoxy group provides electron density through inductive effects while simultaneously withdrawing electron density through the ester linkage, creating a balanced electronic environment.
The amide functional group in the cyclohexylcarbonyl substituent displays characteristic resonance hybridization patterns. The nitrogen atom exhibits sp² hybridization with partial double-bond character in the C-N amide linkage, as evidenced by restricted rotation and planar geometry around the amide center. Resonance structures involving electron delocalization from the nitrogen lone pair to the carbonyl carbon create significant electronic stabilization. The C=O stretching frequency of amide groups typically appears at lower wavenumbers (1650-1680 cm⁻¹) compared to simple ketones, reflecting the resonance stabilization.
The ortho-substitution pattern creates unique electronic interactions between the ester and amide functionalities. Intramolecular hydrogen bonding between the amide NH and the ester carbonyl oxygen may occur, stabilizing specific conformational arrangements and influencing the overall electronic distribution. This interaction can be detected through NMR spectroscopy as characteristic chemical shift patterns and coupling constants that differ from simple meta- or para-substituted analogues.
π-Electron delocalization extends throughout the aromatic system, with substituent effects modulating the electron density distribution. The electron-withdrawing ester group reduces electron density on the benzene ring, particularly at the ortho and para positions relative to the ester attachment site. Conversely, the amino group of the amide substituent provides electron density through resonance donation, creating a push-pull electronic system that may exhibit interesting optical and electrochemical properties.
Molecular orbital calculations reveal the highest occupied molecular orbital (HOMO) typically localized on the aromatic system with contributions from the amide nitrogen, while the lowest unoccupied molecular orbital (LUMO) often involves the ester carbonyl and aromatic π* system. This electronic configuration influences the compound's UV-visible absorption spectrum, fluorescence properties, and reactivity toward electrophilic and nucleophilic reagents. The electronic structure analysis provides fundamental insights necessary for understanding structure-activity relationships and designing related compounds with enhanced properties.
Properties
IUPAC Name |
ethyl 2-(cyclohexanecarbonylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-2-20-16(19)13-10-6-7-11-14(13)17-15(18)12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXOLEBTDKHISG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
-
Acylation :
-
Esterification :
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C (reflux) | Maximizes reaction rate |
| Solvent | Dichloromethane (DCM) | Enhances solubility |
| Molar Ratio | 1:1.2 (acid:acyl chloride) | Prevents side reactions |
| Base | Triethylamine | Neutralizes HCl efficiently |
Prolonged reflux (>6 hours) ensures complete acylation, while excess ethanol (3–5 equivalents) drives esterification to >90% completion.
Yield and Purification
-
Crude Yield : 70–85% after aqueous workup.
-
Purification : Silica gel chromatography (eluent: ethyl acetate/petroleum ether, 1:1) increases purity to >98%.
-
Challenges : Residual HCl may protonate the amine, necessitating rigorous pH control.
Coupling Agent-Mediated Synthesis
Recent advances utilize coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to bypass acyl chloride intermediates (Table 1).
Protocol
-
Starting Material : Ethyl 2-aminobenzoate and cyclohexanecarboxylic acid.
-
Activation : HATU (1.2 equivalents) and DIEA (N,N-diisopropylethylamine, 3 equivalents) in DMF.
-
Reaction : Stirred at 25°C for 12–16 hours.
-
Workup : Extraction with ethyl acetate, followed by brine washes and rotary evaporation.
Equation :
Advantages Over Traditional Method
| Factor | Coupling Agent Method | Traditional Method |
|---|---|---|
| Safety | No corrosive HCl generation | Requires HCl management |
| Purity | <5% byproducts | Up to 15% impurities |
| Scalability | Suitable for microgram scales | Optimal at gram scales |
This method achieves 68–75% isolated yield with minimal purification.
Alternative Synthesis Routes
Esterification Prior to Acylation
Solvent and Base Selection
-
Solvents : DMF enhances coupling agent efficiency, while THF reduces side reactions in esterification.
-
Bases : DIEA outperforms TEA in coupling reactions due to superior steric hindrance.
Industrial-Scale Production Considerations
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 12–24 hours | Optimized to 4–6 hours |
| Cost | High (HATU) | Low (acyl chloride route) |
| Waste Management | Solvent recovery systems | Neutralization of HCl |
Continuous-flow reactors and catalytic distillation improve throughput by 40% in pilot studies .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(cyclohexylcarbonyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of cyclohexylcarboxylic acid or cyclohexyl ketone derivatives.
Reduction: Formation of cyclohexyl alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives of the benzene ring.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-[(cyclohexylcarbonyl)amino]benzoate is being investigated for its therapeutic properties , including:
- Anti-inflammatory Effects: Preliminary studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis and asthma .
- Analgesic Properties: Its potential to alleviate pain has been explored, particularly in the context of chronic pain management .
- Chymase Inhibition: The compound has been noted for its ability to inhibit chymase, an enzyme involved in various inflammatory diseases, suggesting its utility in treating conditions such as chronic obstructive pulmonary disease and heart failure .
Pharmaceutical Development
As an intermediate in organic synthesis, this compound plays a crucial role in developing new pharmaceuticals. It is particularly relevant in synthesizing local anesthetics and anti-inflammatory drugs, where it contributes to enhancing efficacy and reducing side effects .
Agrochemical Applications
The compound is also utilized in agrochemical formulations, where it enhances the effectiveness and stability of pesticides and herbicides. This application is vital for improving agricultural productivity while minimizing environmental impact .
Polymer Chemistry
In polymer chemistry, this compound serves as a building block for specialty polymers, contributing to materials with improved mechanical properties. Its incorporation into polymer matrices can enhance durability and performance under various conditions .
Analytical Chemistry
This compound is employed as a reagent in analytical techniques such as chromatography. It aids in the detection and quantification of other substances, showcasing its versatility beyond medicinal applications .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 2-[(cyclohexylcarbonyl)amino]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features:
- Ethyl ester : Enhances lipophilicity and stability.
- Cyclohexylcarbonylamino group: Contributes to steric bulk and modulates interactions with biological targets.
- Benzene ring : Facilitates electrophilic substitution reactions.
The compound is synthesized via acylation of 2-aminobenzoic acid with cyclohexylcarbonyl chloride, followed by esterification with ethanol under basic conditions . Its applications span pharmaceuticals (e.g., anti-inflammatory and analgesic agents), agrochemicals (pesticide stabilization), and polymer chemistry (specialty polymers) .
Comparison with Similar Compounds
Ethyl 2-[(cyclohexylcarbonyl)amino]benzoate is structurally analogous to several derivatives, but its functional groups dictate distinct chemical and biological behaviors. Below is a comparative analysis with key analogs:
Structural and Functional Group Comparisons
| Compound Name | Molecular Formula | Key Structural Differences | Biological Activity/Applications | Reference |
|---|---|---|---|---|
| Ethyl 2-(cyclohexylcarbonyl)benzoate | C₁₆H₂₀O₃ | Lacks the amino group (-NH-) | Limited anti-inflammatory activity | |
| Cyclohexylcarbamic acid ethyl ester | C₉H₁₇NO₂ | Replaces benzoate with carbamate; shorter chain | Moderate analgesic properties | |
| Ethyl 2-[(3-hydroxybenzoyl)amino]acetate | C₁₁H₁₃NO₅ | Substitutes cyclohexyl with 3-hydroxybenzoyl | Enhanced antimicrobial activity | |
| Ethyl 2-(cyanomethyl)benzoate | C₁₁H₁₁NO₂ | Cyanomethyl group instead of acylated amine | Versatile in nitrile-based reactions | |
| Methyl 2-[(biphenyl-4-ylcarbonyl)amino]benzoate | C₂₁H₁₇NO₃ | Biphenyl group replaces cyclohexyl | Potential anticancer activity | |
| Ethyl 2-{[4-(furan-2-carbonyl)piperazine-1-carbothioyl]amino}benzoate | C₂₂H₂₄N₄O₄S | Incorporates piperazine and furan moieties | Chymase inhibition for COPD treatment |
Anti-inflammatory Effects
- This compound: Reduces pro-inflammatory cytokines (e.g., TNF-α, IL-6) by 60–70% at 50 mg/kg in murine models .
- Ethyl 2-(cyclohexylcarbonyl)benzoate: Shows only 20% cytokine reduction due to the absence of the amino group, critical for target binding .
- Ethyl 2-{[4-(furan-2-carbonyl)piperazine-1-carbothioyl]amino}benzoate: Exhibits 85% inhibition of chymase, an enzyme linked to chronic inflammation .
Analgesic Properties
- This compound: Dose-dependent pain response reduction (e.g., 50% reduction at 50 mg/kg in formalin tests) .
- Cyclohexylcarbamic acid ethyl ester : 30% pain reduction at equivalent doses, attributed to weaker receptor interactions .
Chemical Reactivity
- Oxidation: The target compound forms carboxylic acids, while Ethyl 2-(cyanomethyl)benzoate generates amides or nitriles .
- Substitution: Electrophilic substitutions (e.g., nitration) occur readily on the benzene ring of this compound but are hindered in bulkier analogs like Methyl 2-[(biphenyl-4-ylcarbonyl)amino]benzoate .
Detailed Research Findings
Pharmacological Studies
- Anti-inflammatory Mechanism : Binds to cyclooxygenase-2 (COX-2) and inhibits NF-κB signaling, reducing cytokine production .
- Chymase Inhibition : Blocks angiotensin-II formation, suggesting utility in cardiovascular diseases (IC₅₀ = 1.2 μM) .
Agrochemical Performance
- Enhances glyphosate stability by 40% in formulations, outperforming Ethyl 2-(acetylamino)benzoate (25% stabilization) .
Biological Activity
Ethyl 2-[(cyclohexylcarbonyl)amino]benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique combination of functional groups, including an ethyl ester and an amine, which contribute to its chemical reactivity and biological interactions. The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H19NO3
- Molecular Weight : 273.32 g/mol
The biological activity of this compound primarily involves its interaction with specific biomolecules, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects. For instance, it has been investigated for its potential anti-inflammatory and analgesic properties, suggesting a role in pain management and inflammatory diseases .
Biological Activity
- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory conditions. This suggests its potential use in treating diseases such as rheumatoid arthritis and asthma .
- Analgesic Properties : Preliminary studies have shown that this compound exhibits pain-relieving effects, potentially making it a candidate for further development in pain management therapies .
- Antioxidant Activity : The compound has also been evaluated for its antioxidant properties, which could play a role in mitigating oxidative stress-related disorders .
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound:
- Study on Anti-inflammatory Activity :
- Objective : To evaluate the anti-inflammatory effects in animal models.
- Method : Administration of the compound in a controlled setting with inflammatory markers measured pre-and post-treatment.
- Results : Significant reduction in inflammatory markers was observed, indicating potent anti-inflammatory activity.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Inflammatory Markers (pg/mL) | 1500 | 600 |
- Study on Analgesic Effects :
- Objective : To assess pain relief in mice using a formalin test.
- Method : Mice were treated with varying doses of the compound.
- Results : Dose-dependent reduction in pain response was noted.
| Dose (mg/kg) | Pain Response (seconds) |
|---|---|
| 0 | 30 |
| 10 | 20 |
| 50 | 10 |
Comparative Analysis with Similar Compounds
This compound can be compared to other related compounds to highlight its unique properties:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 2-(cyclohexylcarbonyl)benzoate | Lacks amino group | Limited anti-inflammatory effects |
| Cyclohexylcarbamic acid ethyl ester | Different ester linkage | Moderate analgesic properties |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
